molecular formula C6H7BrN2O2 B3318287 N-(4-bromo-5-methylisoxazol-3-yl)acetamide CAS No. 99356-58-8

N-(4-bromo-5-methylisoxazol-3-yl)acetamide

Cat. No.: B3318287
CAS No.: 99356-58-8
M. Wt: 219.04 g/mol
InChI Key: NWCSECQVHIEANJ-UHFFFAOYSA-N
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Description

N-(4-bromo-5-methylisoxazol-3-yl)acetamide is a heterocyclic compound featuring a substituted isoxazole core. The isoxazole ring is substituted at position 4 with a bromine atom, position 5 with a methyl group, and position 3 with an acetamide moiety.

Properties

IUPAC Name

N-(4-bromo-5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-5(7)6(9-11-3)8-4(2)10/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCSECQVHIEANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction:

Biological Activity

N-(4-bromo-5-methylisoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of a bromine atom at the para position of the aromatic ring and a methyl group at the 5-position of the isoxazole contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values for this compound compared to standard antibiotics:

CompoundMIC (µg/mL)Bacterial Strain
This compound8Staphylococcus aureus
This compound16Escherichia coli
Ciprofloxacin2Staphylococcus aureus
Amoxicillin32Escherichia coli

The compound exhibited an MIC of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity, while it was less effective against Escherichia coli with an MIC of 16 µg/mL .

Anticancer Activity

Recent studies have explored the anticancer potential of various isoxazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. The following results were obtained:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)25Inhibition of proliferation

The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting a potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
  • Cell Cycle Regulation : Evidence suggests that it can cause cell cycle arrest in cancer cells, preventing their proliferation.

Comparison with Similar Compounds

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

  • Structure : Benzisoxazole core with a chloromethyl group at position 3 and acetamide at position 3.
  • The chloromethyl group (-CH2Cl) at position 3 offers a reactive site for further derivatization, unlike the bromo and methyl substituents in the target compound .
  • Synthesis : Prepared via hydroxylamine-mediated cyclization, with characterization by ¹H/¹³C NMR and IR spectroscopy .

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

  • Structure : Benzothiazole core with a trifluoromethyl (-CF3) group at position 6 and acetamide at position 2.
  • Key Differences: The benzothiazole ring contains a sulfur atom, increasing electron-withdrawing effects compared to the oxygen-containing isoxazole.

Methazolamide Metabolites (Thiadiazole Derivatives)

  • Example : N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide.
  • Key Differences :
    • The 1,3,4-thiadiazole core includes two nitrogen atoms and one sulfur, creating distinct electronic properties.
    • The mercapto (-SH) group at position 5 facilitates glutathione conjugation, a metabolic pathway less likely for brominated isoxazoles .

Physicochemical and Pharmacological Implications

Electronic and Steric Effects

  • Bromo vs. However, the methyl group at position 5 may offset this by donating electron density to the ring .
  • Heterocycle Size : The smaller isoxazole ring (vs. benzisoxazole or benzothiazole) may reduce steric hindrance, improving binding to compact active sites in enzymes or receptors.

Solubility and Metabolic Stability

  • The bromine atom and methyl group in the target compound may enhance lipophilicity compared to polar derivatives like sulfonamide-containing analogs (e.g., N-[4-[[(3,4-dimethyl-5-isoxazolyl)-amino]sulfonyl]phenyl]acetamide in ). This could influence membrane permeability and bioavailability .
  • Thiadiazole metabolites () undergo rapid conjugation due to reactive -SH groups, whereas the brominated isoxazole might exhibit slower metabolism, prolonging its half-life .

Tabulated Comparison of Key Features

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Properties References
This compound Isoxazole 4-Br, 5-Me, 3-AcNH ~218.07 (calculated) Bromine enhances reactivity; methyl improves stability
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole 3-ClCH2, 5-AcNH 242.68 Chloromethyl enables derivatization; aromatic core enhances interactions
N-(6-trifluoromethylbenzothiazole-2-yl)acetamide Benzothiazole 6-CF3, 2-AcNH ~260.23 (calculated) CF3 group increases metabolic resistance; sulfur enhances electron withdrawal
N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole 3-Me, 5-SH, 2-AcNH ~175.22 (calculated) Mercapto group facilitates conjugation; sulfur-rich core

Q & A

Q. Example Protocol :

Brominate 5-methylisoxazol-3-amine using NBS in DMF at 0°C.

Acetylate the product with acetic anhydride and pyridine at 80°C for 4 hours.

Purify via column chromatography (hexane:ethyl acetate, 3:1).

Which spectroscopic techniques are employed to characterize this compound?

Q. Basic

TechniquePurposeKey SignalsReference
¹H/¹³C NMR Confirm structure- Acetamide CH₃: ~2.1 ppm (s, 3H)
- Isoxazole protons: 6.2–6.5 ppm (s, 1H)
- Br/C=O carbons: 160–170 ppm
IR Functional groups- Amide C=O: ~1650 cm⁻¹
- C-Br: ~600 cm⁻¹
Mass Spectrometry Molecular ion[M+H]⁺ peak matching molecular weight (e.g., 245.03 g/mol)

How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Q. Advanced

  • Temperature control : Lower temperatures (0–5°C) during bromination reduce side reactions (e.g., di-bromination) .
  • Catalyst screening : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity (yields up to 51% reported) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Case Study :
In , yields varied from 11–51% based on substituent electronic effects. Electron-withdrawing groups (e.g., -Br) slowed coupling rates, requiring longer reaction times.

What strategies resolve contradictory spectral data (e.g., unexpected NMR shifts) in structural elucidation?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguishing isoxazole C-H from aromatic protons) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine placement) .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Example :
In , X-ray analysis confirmed the imine configuration in a related brominated isoxazole, resolving ambiguity from NMR shifts.

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced

Vary substituents : Introduce -Cl, -OCH₃, or bulky groups (e.g., adamantyl) at the 4-position .

Assay selection :

  • Antimicrobial : Broth microdilution (MIC against Candida albicans) .
  • Anticancer : MTT assay on HCT-116 or MCF-7 cell lines .

Correlate data : Use logP calculations (e.g., XlogP3) to link hydrophobicity with membrane permeability .

Key Finding :
In , morpholinyl and piperidinyl substituents enhanced anticancer activity due to improved solubility.

What in vitro assays evaluate the bioactivity of analogs?

Q. Basic

  • Antifungal : Disk diffusion assay against Aspergillus niger .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase targets .
  • Cytotoxicity : SRB assay for IC₅₀ determination .

Q. Protocol :

Prepare compound dilutions (0.1–100 µM).

Incubate with cells/fungi for 48–72 hours.

Measure viability via absorbance (MTT) or colony counting.

How to troubleshoot low yields in bromination steps?

Q. Advanced

  • Reagent purity : Use freshly distilled NBS to avoid decomposition.
  • Radical scavengers : Add traces of BHT to suppress radical chain termination .
  • Alternative brominators : Test PBr₃ or Br₂ in CCl₄ for regioselective bromination .

Data from :
Melting point discrepancies (72°C vs. 61–63°C) in brominated isoxazoles suggest isomer formation, requiring TLC monitoring.

What computational tools predict the pharmacokinetics of derivatives?

Q. Advanced

  • ADMET prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity .
  • Docking studies : AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51) .

Example :
In , derivatives with Cl and Br showed higher logP values (>3), correlating with increased blood-brain barrier penetration.

How do structural modifications impact stability under physiological conditions?

Q. Advanced

  • Hydrolysis resistance : Replace acetamide with sulfonamide to reduce esterase degradation .
  • Steric shielding : Introduce methyl groups ortho to the acetamide to hinder enzymatic cleavage .

Data from :
Thioanhydride derivatives of acetamide exhibited 2x longer half-life in plasma compared to parent compounds.

What safety protocols are essential for handling brominated acetamides?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid bromine vapor exposure .
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-5-methylisoxazol-3-yl)acetamide
Reactant of Route 2
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N-(4-bromo-5-methylisoxazol-3-yl)acetamide

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